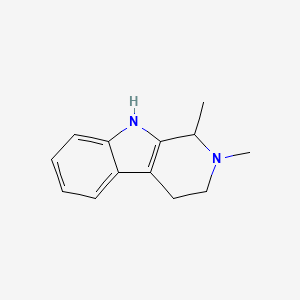
Leptocladine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Leptocladine can be synthesized through several methods, including the reduction of harman derivatives. One common synthetic route involves the reduction of harman using sodium borohydride in methanol, followed by methylation with methyl iodide . The reaction conditions typically involve maintaining a temperature of around 0-5°C during the reduction step and room temperature for the methylation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Leptocladine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of this compound can yield tetrahydro derivatives.
Substitution: N-methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and aryl halides are used for substitution reactions, typically in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various N-alkyl or N-aryl derivatives depending on the substituent used.
Scientific Research Applications
Leptocladine has several applications in scientific research:
Mechanism of Action
Leptocladine exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions . The exact molecular targets and pathways are still under investigation, but its structural similarity to other psychoactive alkaloids suggests a potential role in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
Harman: A parent compound of leptocladine, known for its psychoactive properties.
Tetrahydroharman: A reduced form of harman, similar in structure to this compound.
N-methyl-β-phenethylamine: Another alkaloid with structural similarities to this compound.
Uniqueness
This compound is unique due to its specific methylation pattern and its ability to undergo a variety of chemical reactions, making it a versatile compound for synthetic and research applications. Its potential biological activities also set it apart from other similar compounds .
Properties
CAS No. |
27297-47-8 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1,2-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
VENAANZHUCMOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















